5-Chloro-1-propylindole-3-carbaldehyde
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Overview
Description
5-Chloro-1-propyl-1H-indole-3-carbaldehyde is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes . The compound’s structure includes a chloro group at the 5th position, a propyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-propyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, where indole is reacted with a chloroformate and a formylating agent to introduce the aldehyde group at the 3rd position . The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, halogenation, and formylation reactions, followed by purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 5-Chloro-1-propyl-1H-indole-3-carboxylic acid
Reduction: 5-Chloro-1-propyl-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-1-propyl-1H-indole-3-carbaldehyde has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, indole derivatives are studied for their potential as therapeutic agents. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine
In medicine, indole derivatives are explored for their potential use in drug development. They have shown promise in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders .
Industry
In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Chloro-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-indole-3-carbaldehyde
- 1-Propyl-1H-indole-3-carbaldehyde
- 5-Chloro-1H-indole-3-acetic acid
Uniqueness
5-Chloro-1-propyl-1H-indole-3-carbaldehyde is unique due to the combination of its chloro, propyl, and aldehyde functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12ClNO |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-chloro-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO/c1-2-5-14-7-9(8-15)11-6-10(13)3-4-12(11)14/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
HRZBZIIMJCALBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=C1C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
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